![molecular formula C15H14N2O3S B2613321 N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1421451-46-8](/img/structure/B2613321.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a benzothiazole derivative, which is known for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Antimicrobial Activity
Furan derivatives have been used in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action, as evidenced by the rise in drug resistance to clinically utilized anti-infectives .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that furan derivatives, including the compound , may have potential applications in the treatment of ulcers.
Diuretic Activity
Furan derivatives have been found to have diuretic properties . This suggests that they could be used in the treatment of conditions that benefit from increased urine production.
Muscle Relaxant Activity
Furan derivatives have been found to have muscle relaxant properties . This suggests that they could be used in the treatment of conditions that benefit from muscle relaxation.
Anti-Inflammatory, Analgesic, and Antidepressant Activities
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that they could be used in the treatment of a variety of conditions, including those involving inflammation, pain, and mood disorders.
Anti-Parkinsonian and Anti-Glaucoma Activities
Furan derivatives have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that they could be used in the treatment of Parkinson’s disease and glaucoma.
Mechanism of Action
Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are also known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Benzothiazole derivatives, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities similar to furan derivatives .
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-11(12-5-3-9-20-12)7-8-16-14(19)15-17-10-4-1-2-6-13(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNHKRZOQAJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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